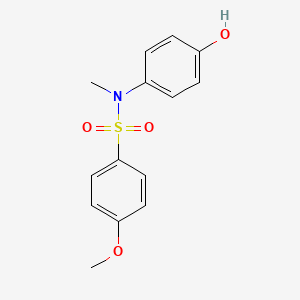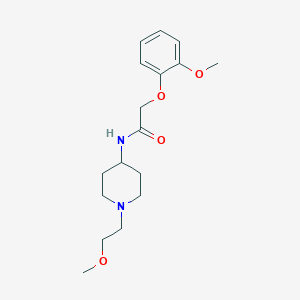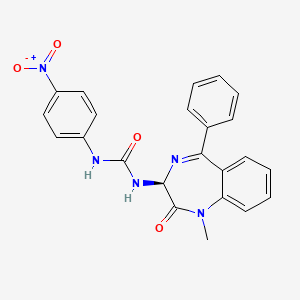![molecular formula C17H15N3O5S B2650792 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896297-77-1](/img/structure/B2650792.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a methoxyphenyl group and a methylsulfonylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the methoxyphenyl and methylsulfonylbenzamide groups . These functional groups would likely contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis
Oxadiazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The presence of the methoxyphenyl and methylsulfonylbenzamide groups could also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability and rigidity, while the methoxyphenyl and methylsulfonylbenzamide groups could influence its polarity and solubility .科学的研究の応用
Serotonin Receptor Antagonism
A study on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, which share structural similarities with the compound of interest, demonstrated these molecules as potent and selective antagonists of the 5-HT(1B/1D) serotonin receptors. They showed pronounced effects in modulating serotonin release, which could be relevant for disorders associated with serotonin dysregulation (Liao et al., 2000).
Anticancer and Antimicrobial Activities
Derivatives of 1,3,4-oxadiazole, to which the compound is related, were investigated for their potential in cancer treatment and as antimicrobial agents. These studies reveal the structure-activity relationships critical for designing new therapeutics (Faheem, 2018). Additionally, oxadiazole-containing molecules have been explored for their antimicrobial properties, highlighting the significance of the oxadiazole moiety in developing new antimicrobial agents (Desai et al., 2013).
Radiolabelled Compounds for Receptor Imaging
Research into the development of radiolabelled, nonpeptide angiotensin II antagonists indicates the utility of oxadiazole derivatives in medical imaging, specifically for angiotensin II, AT1 receptor imaging. This highlights their potential in diagnostic applications (Hamill et al., 1996).
Corrosion Inhibition
The corrosion inhibition properties of oxadiazole derivatives for mild steel in acidic media have been studied, revealing that these compounds can offer protection against corrosion, which is valuable for industrial applications (Bouklah et al., 2006).
Antidiabetic Potential
Novel dihydropyrimidine derivatives, incorporating oxadiazole moieties, were synthesized and evaluated for their antidiabetic activity through α-amylase inhibition assays. This suggests the potential use of these compounds in the treatment of diabetes (Lalpara et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-14-9-4-3-8-13(14)16-19-20-17(25-16)18-15(21)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJFRIBMBSPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)


![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)



![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2650728.png)
![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)